Cas no 21967-41-9 (Baicalin)

バイカリン(Baicalin)は、フラボノイドの一種で、主に黄芩(Scutellaria baicalensis)の根から抽出される有機化合物です。化学的にはグルクロン酸が結合した構造を持ち、抗酸化作用や抗炎症作用が特徴です。その分子構造(C21H18O11)により、細胞内の活性酸素を除去する能力が高く、生体膜の安定性を向上させる効果が報告されています。また、特定の酵素(例:ヒアルロニダーゼやリポキシゲナーゼ)の活性を抑制するため、生化学的研究において重要な化合物として注目されています。水溶性が低いという課題がありますが、近年ではナノ粒子化技術を用いた製剤開発が進められています。

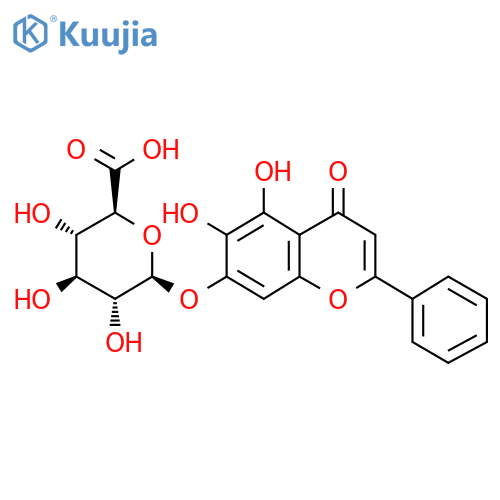

Baicalin structure

商品名:Baicalin

Baicalin 化学的及び物理的性質

名前と識別子

-

- Baicalin

- BAICALEIN 7-BETA-D-GLUCOPYRANOSIDURONATE HYDRATE

- BAICALIN 7-BETA-D-GLUCOPYRANOSIDURONATE HYDRATE

- BAICALIN HYDRATE

- Baicalin Injection

- Bassora

- Radix

- ASTRAGALIN(KAEMPFEROL-3-O-GLUCOSIDE)(P)

- BAICALIN(P)

- 7-GLUCURONICACID-5,6-DIHYDROXYFLAVONE

- BAICALIN WITH HPLC

- BAICALIN hplc

- 5,6-Dihydroxy-4-oxygen-2-phenyl-4H-1-benzopyran-7-beta-D-glucopyranose acid

- Baicalein 7-O-glucuronide

- BAICALINB-D-GLUCOPYRANOSIDURONIC ACID, 5,6-DIHYDROXY-4-OXO-2-PHENYL-4H-1-BENZOPYRAN-7-YL

- BAICALIN 7-B-D-GLUCOPYRANOSIDURONATE HYDRATE

- 5,6-Dihydroxy-7-(β-D-glucopyranuronosyloxy)flavone

- 5,6-Dihydroxyflavon-7-yl β-D-glucopyranosiduronic acid

- Baicalein 7-O-β-D-glucuronide

- BAICALIN(AS)

- BAICALIN(P) PrintBack

- 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid

- Baicailin

- Baicaloside

- WAKO024-15691

- 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid

- [ "" ]

- Cantaloupe extract.

- Scutellana baicalensis Georgi

- 7-D-Glucuronic acid-5,6-dihydroxyflavone

- Baicalein 7-O-

- A-D-glucuronide

- 5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid

- 347Q89U4M5

- (2S,3S,4S,5R,6S)-6-((5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

- 5,6,7-trihydroxyflavone 7-O-beta-D-glucuronide

- beta-D-Glucopyranosiduronic acid, 5,6-dihydroxy-4-o

- 0XE

- NCGC00386028-03

- UNII-347Q89U4M5

- baikalin

- 31564-28-0

- TJN-151

- Baicalin, >=99.0% (HPLC)

- AKOS015955933

- AS-13226

- BAICALIN [INCI]

- Baicalein 7-beta-D-glucopyranosiduronate

- AM84780

- Baicalin, 95%

- Baicalein-7-D-glucuronide

- beta-D-Glucopyranosiduronic acid, 5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl

- AC-7990

- (2S,3S,4S,5R,6S)-6-(5,6-DIHYDROXY-4-OXO-2-PHENYL-CHROMEN-7-YL)OXY-3,4,5-TRIHYDROXY-OXANE-2-CARBOXYLIC ACID

- CHEBI:2981

- CHEMBL485818

- 7-D-glucuronic acid-5,6-dihydroxy-flavone

- 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl

- A-D-Glucopyranosiduronic Acid

- HY-N0197

- BDBM50242173

- BAICALIN [WHO-DD]

- AKOS007930529

- Baicalin, European Pharmacopoeia (EP) Reference Standard

- CS-5302

- 5,6,7-Trihydroxyflavone-7-O-.beta.-D-glucopyranosideuronic acid

- 21967-41-9

- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylicacid

- BAICALEIN 7-O-BETA-D-GLUCURONIDE

- CCG-214128

- Baicalein 7-O-b-D-glucuronide

- J-013512

- Q-100275

- DTXSID701346569

- BAICALEIN 7-O-GLUCURONIDE [USP-RS]

- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenyl-chromen-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid

- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)-3,4,5-trihydroxy-tetrahydro-2H-pyran-2-carboxylic acid

- Baicalein 7-O-.beta.-D-glucuronide

- BAICALIN 7-B-D-GLUCURONIDE

- BAICALIN [VANDF]

- 5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid

- NS00097648

- .BETA.-D-GLUCOPYRANOSIDURONIC ACID, 5,6-DIHYDROXY-4-OXO-2-PHENYL-4H-1-BENZOPYRAN-7-YL

- PD132941

- Baicalin 1000 microg/mL in Methanol

- BRD-K49962337-001-01-1

- (2S,3S,4S,5R,6S)-6-[(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

- Baicalin,(S)

- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

- (2S,3S,4S,5R,6R)-6-(5,6-dihydroxy-4-oxo-2-phenyl-chromen-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid

- MFCD00134418

- SCHEMBL285082

- IKIIZLYTISPENI-ZFORQUDYSA-N

- Baicalein 7-beta-D-glucuronide

- 1ST40031

- Baicalein 7-glucuronide

- Q2879368

- A815791

- BAICALEIN 7-O-GLUCURONIDE (USP-RS)

- MLS000563431

- (2r,3r,4s,5r,6s)-6-[(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

- SMR000232281

- 5,6,7-Trihydroxyflavone 7-glucuronide

- (2R,3R,4S,5R,6S)-6-[(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

- MLSMR

- MLS006011777

- Baicalin 85%

-

- MDL: MFCD00149302

- インチ: 1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1

- InChIKey: IKIIZLYTISPENI-ZFORQUDYSA-N

- ほほえんだ: O1[C@]([H])(C(=O)O[H])[C@]([H])([C@@]([H])([C@]([H])([C@]1([H])OC1=C(C(=C2C(C([H])=C(C3C([H])=C([H])C([H])=C([H])C=3[H])OC2=C1[H])=O)O[H])O[H])O[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 446.08500

- どういたいしつりょう: 446.08491139 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 11

- 重原子数: 32

- 回転可能化学結合数: 4

- 複雑さ: 748

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- ひょうめんでんか: 0

- 互変異性体の数: 10

- ぶんしりょう: 446.4

- トポロジー分子極性表面積: 183

じっけんとくせい

- 色と性状: Yellow powder

- 密度みつど: 1.7370

- ゆうかいてん: 202-205 °C (dec.) (lit.)

- ふってん: 836.6℃/760mmHg

- フラッシュポイント: 297.2±27.8 °C

- 屈折率: 1.739

- ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 100 mg/ml (224.03 mm) H2O < 0.1 mg/ml (insoluble) * "≥" means soluble, but saturation unknown ようかいど

- PSA: 187.12000

- LogP: 0.14220

- 光学活性: [α]20/D −85°, c = 1 in DMSO

- ひせんこうど: -85 º (c=1, DMSO)

Baicalin セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- RTECS番号:LZ5776910

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26-S36

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Baicalin 税関データ

- 税関コード:29329990

Baicalin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096642-10mg |

Baicalin |

21967-41-9 | ≥98% | 10mg |

¥344 | 2023-09-09 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001273 |

21967-41-9 | ¥1556.7 | 2023-01-13 | ||||

| eNovation Chemicals LLC | D659223-500g |

Baicalin |

21967-41-9 | 95% | 500g |

$1980 | 2024-05-25 | |

| AN HUI ZE SHENG Technology Co., Ltd. | Baicalin |

21967-41-9 | 80% | 400g |

¥1108.00 | 2023-05-25 | ||

| AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H31458-5g |

21967-41-9 | 90% | 5g |

¥110.0 | 2023-09-21 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B110211-1g |

Baicalin |

21967-41-9 | 95% | 1g |

¥317.90 | 2023-09-04 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD32689-25g |

5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid |

21967-41-9 | 95% | 25g |

¥214.0 | 2023-05-25 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T2775-100mg |

Isoflurane |

21967-41-9 | >98% | 100mg |

¥756.0 | 2023-09-15 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T2775-1mL |

Isoflurane |

21967-41-9 | >98% | 1ml |

¥418.0 | 2023-09-15 | |

| Cooke Chemical | A1263112-5G |

Baicalin |

21967-41-9 | 90% | 5g |

RMB 80.80 | 2023-09-07 |

Baicalin サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:21967-41-9)Baicalin

注文番号:LE6763

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:49

価格 ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:21967-41-9)Baicalin

注文番号:sfd6527

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:34

価格 ($):discuss personally

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:21967-41-9)Baicalin

注文番号:A815791

在庫ステータス:in Stock/in Stock

はかる:100g/500g

清らかである:99%/99%

最終更新された価格情報:Friday, 30 August 2024 05:04

価格 ($):274.0/958.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:21967-41-9)Baicalin

注文番号:LE10406

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:03

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:21967-41-9)黄芩苷

注文番号:LE27051441

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:03

価格 ($):discuss personally

Baicalin 関連文献

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:21967-41-9)Baicalin

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:21967-41-9)Baicalin

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ